
Hydrocortisone butyrate
Overview
Description
Hydrocortisone butyrate is a corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly employed in the treatment of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses . This compound is a derivative of hydrocortisone, which is a naturally occurring glucocorticoid produced by the adrenal cortex .
Mechanism of Action
Target of Action
Hydrocortisone butyrate primarily targets the cytosolic glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response, inflammation, and metabolism .
Biochemical Pathways
The binding of this compound to the glucocorticoid receptor can inhibit genes that code for cytokines such as IL-1, IL-2, IL-3, IL-4, IL-5, IL-6, IL-8, and TNF-alpha . The most significant of these is IL-2. Reduced cytokine production limits T cell proliferation . Glucocorticoids also suppress humoral immunity, causing B cells to express lower amounts of IL-2 and IL-2 receptors .
Pharmacokinetics
The pharmacokinetics of this compound, like other corticosteroids, is influenced by several factors, including the vehicle used for delivery, the integrity of the epidermal barrier, and the use of occlusive dressings . .
Result of Action
The action of this compound results in anti-inflammatory and immunosuppressive effects . It is used to treat inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses . It is also used to treat many immune and allergic disorders, such as arthritis, lupus, severe psoriasis, severe asthma, ulcerative colitis, and Crohn’s disease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature can affect the stability of the compound . Additionally, the integrity of the epidermal barrier and the use of occlusive dressings can influence the absorption and hence the efficacy of the drug .
Biochemical Analysis
Biochemical Properties
Hydrocortisone butyrate interacts with various biomolecules in the body. It binds to the cytosolic glucocorticoid receptor . After binding, the receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This interaction plays a crucial role in its biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by reducing inflammation, itching, and redness . It also impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, it suppresses cell-mediated immunity by inhibiting genes that code for cytokines .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. After binding to the cytosolic glucocorticoid receptor, the receptor-ligand complex translocates into the cell nucleus . Here, it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This binding interaction leads to changes in gene expression, which in turn influences the biochemical reactions in the body.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is reported that mild effects on maternal animals, such as reduced food consumption and a subsequent reduction in body weight gain, were seen at doses ≥0.6 mg/kg/day
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, mild effects on maternal animals, such as reduced food consumption and a subsequent reduction in body weight gain, were seen at doses ≥0.6 mg/kg/day
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized in the liver via CYP3A4 . After metabolism, corticosteroids are excreted by the kidneys . Some of the topical corticosteroids and their metabolites are also excreted into the bile .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is possible that this medication will be absorbed from the skin into the bloodstream
Subcellular Localization
After binding to the cytosolic glucocorticoid receptor, the receptor-ligand complex translocates itself into the cell nucleus This suggests that this compound may be localized in the cell nucleus
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of hydrocortisone butyrate involves the esterification of hydrocortisone with butyric acid. The reaction typically requires the presence of a strong acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification . The reaction can be summarized as follows:
Hydrocortisone+Butyric AcidH2SO4Hydrocortisone Butyrate+Water
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves the use of silica gel as a support material to facilitate the esterification reaction and enhance product purity .
Chemical Reactions Analysis
Types of Reactions: Hydrocortisone butyrate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The ester group can undergo hydrolysis to revert to hydrocortisone and butyric acid under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Reversion to hydrocortisone and butyric acid.
Scientific Research Applications
Hydrocortisone butyrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Employed in cell culture studies to investigate the effects of corticosteroids on cell proliferation and differentiation.
Industry: Utilized in the formulation of topical creams and ointments for its anti-inflammatory properties.
Comparison with Similar Compounds
- Hydrocortisone acetate
- Betamethasone valerate
- Triamcinolone acetonide
- Fluocinolone acetonide
Properties
IUPAC Name |
[11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O6/c1-4-5-21(30)31-25(20(29)14-26)11-9-18-17-7-6-15-12-16(27)8-10-23(15,2)22(17)19(28)13-24(18,25)3/h12,17-19,22,26,28H,4-11,13-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCQMVFGOVHVNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13609-67-1 | |
Record name | 11β,17,21-trihydroxypregn-4-ene-3,20-dione 17-butyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.707 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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